4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid
Description
4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid is a benzoic acid derivative featuring a 4-methoxyphenyl group linked via an acetamido-methyl moiety. This structure combines a polar carboxylic acid group with a lipophilic aromatic system, making it a candidate for diverse biological interactions.
Properties
IUPAC Name |
4-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-15-8-4-12(5-9-15)10-16(19)18-11-13-2-6-14(7-3-13)17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMXMSIHXDAVFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid typically involves the reaction of 4-methoxyphenylacetic acid with benzylamine under specific conditions . The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process . Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoic Acid Core
- 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (): This compound replaces the acetamido-methyl group with a β-lactam (azetidinone) ring and a chloro-hydroxyphenyl substituent. Biological activity in similar derivatives includes antimicrobial properties .
- 4-[[[(4-Methoxyphenyl)sulfonyl]amino]methyl]benzoic acid (): Substitution of the acetamido group with a sulfonamide enhances acidity (pKa ~1–2 for sulfonamides vs. ~4–5 for acetamides), improving water solubility. However, this derivative has been discontinued, possibly due to stability issues or insufficient efficacy .
Heterocyclic Modifications
3-(2-(Benzo[d]thiazol-2-ylthio)acetamido)-4-methylbenzoic acid ():
Incorporation of a thiazole ring and thioether linkage confers potent PTP1B inhibition (IC₅₀ = 11.17 μM). The aromatic heterocycle likely engages in π-π stacking with enzyme active sites, a feature absent in the target compound’s methoxyphenyl group .- 5-{2-[3,4-Bis(4-methoxyphenyl)isoxazol-5-yl]acetamido}pentanoic acid (): The isoxazole ring and extended alkyl chain enhance COX-1 inhibition. The dual methoxyphenyl groups increase lipophilicity, contrasting with the single methoxyphenyl in the target compound, which may reduce off-target interactions .
Functional Group Replacements
- 2-[[2-[[2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetyl]amino]acetyl]amino]acetic acid (): A coumarin-derived structure with a chromen ring introduces fluorescence properties and improved membrane permeability. The glycine-glycine linker increases metabolic stability compared to the target compound’s simpler acetamido-methyl group .
Data Tables
Table 1: Structural and Functional Comparisons
Table 2: Physicochemical Properties
Biological Activity
4-{[2-(4-Methoxyphenyl)acetamido]methyl}benzoic acid, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Synthesis
The compound is characterized by the following chemical structure:
- Chemical Formula : C_{16}H_{17}N_{1}O_{3}
- Molecular Weight : 285.31 g/mol
Synthesis Methods
The synthesis typically involves the reaction of 4-methoxyphenylacetic acid with benzylamine under controlled conditions. This method ensures high yield and purity, often utilizing automated reactors for industrial-scale production.
This compound exerts its biological effects through interaction with specific molecular targets, including enzymes and receptors. Its mechanism may involve:
- Enzyme Binding : The compound can modulate enzyme activity, influencing metabolic pathways.
- Receptor Interaction : It may bind to receptors, altering signaling pathways that affect cell proliferation and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:
- Inhibition of Gram-positive Bacteria : It shows effective inhibition against Staphylococcus aureus and Enterococcus species with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 µM .
- Biofilm Formation Inhibition : The compound has demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentration (MBIC) values reported between 62.216 and 124.432 µg/mL .
Anticancer Potential
Research indicates that this compound may have anticancer properties:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
- Cell Proliferation Inhibition : Studies indicate that it can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with similar compounds is insightful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-methyl-4H-1,2,4-triazole-3-thiol | Structure | Antimicrobial activity |
| 4-(1H-1,2,4-triazol-1-yl)benzoic acid | Structure | Anticancer properties |
| 4-(4-methyl-4H-1,2,4-triazol-3-yl)aniline | Structure | Moderate antibacterial activity |
This comparison highlights the distinct functional groups present in this compound that contribute to its unique biological activities.
Case Studies
Several case studies have been conducted to evaluate the biological activities of this compound:
-
Antimicrobial Efficacy Study :
- Objective: To assess the antimicrobial efficacy against various bacterial strains.
- Findings: The compound exhibited potent activity against MRSA and other Gram-positive bacteria, outperforming standard antibiotics like ciprofloxacin.
-
Anticancer Study :
- Objective: To evaluate the effects on cancer cell lines.
- Findings: Significant reduction in cell viability was observed in treated groups compared to control groups, indicating potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
